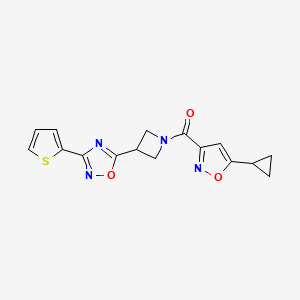
5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a synthetic organic compound, potentially utilized in the pharmaceutical industry due to its structural features which suggest biological activity. The compound belongs to the sulfonamide class, known for its diverse therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide involves multiple reaction steps. Starting materials usually include commercially available fluorobenzene derivatives, which are functionalized through a series of reactions including halogenation, etherification, and sulfonamide formation. Specific conditions such as the use of strong bases, aprotic solvents, and catalysts may be required.
Industrial Production Methods: Industrial production often scales up laboratory methods, ensuring cost-effectiveness and reproducibility. High-pressure reactors and continuous flow processes are commonly employed to maintain reaction efficiency and safety. Purification techniques like crystallization, filtration, and chromatography ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: The compound can undergo several types of chemical reactions, including:
Oxidation: Potentially altering the oxidation state of the sulfur atom in the sulfonamide group.
Reduction: Reducing the nitro group, if present.
Substitution: Typical for the methoxy and fluoro groups on the aromatic ring, which can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic reagents under basic conditions for aromatic substitutions.
Major Products Formed: Oxidation reactions may yield sulfoxides or sulfones. Reduction can result in amines if nitro groups are reduced. Substitution reactions lead to the formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Utilized as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: Investigated for its potential as a bioactive molecule. Sulfonamides are known to exhibit antibacterial properties, thus 5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide could be studied for similar effects.
Medicine: Potential applications in the development of novel therapeutics. Sulfonamides have been foundational in developing antibiotics, diuretics, and antidiabetic drugs.
Industry: May be used in the development of novel materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism by which 5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors, due to its structural features. The exact pathways would depend on its bioactivity and target specificity.
Comparaison Avec Des Composés Similaires
2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide: : Differentiated by the absence of the fluoro group.
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide: : Lacks both fluoro and methoxy groups.
Uniqueness: 5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide's combination of the fluoro and methoxy groups on the benzene ring enhances its chemical and potentially biological properties. The presence of both electronegative and electron-donating groups may offer unique reactivity patterns and biological interactions.
Voila! Any more about this compound or a different curiosity piquing your interest?
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O5S/c1-13-21-17(23-6-9-27-10-7-23)12-18(22-13)28-8-5-20-29(24,25)16-11-14(19)3-4-15(16)26-2/h3-4,11-12,20H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSOSYJBXFCICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2885393.png)


![3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID](/img/structure/B2885397.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2885403.png)
![5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B2885405.png)


![1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2885408.png)
![2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2885410.png)


![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2885415.png)
